6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol
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Overview
Description
6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol: is a complex organic compound with the chemical formula C₂₇H₄₅NO₃ . This compound belongs to a group of stereoisomers and is classified as a cevane alkaloid . It is found in certain species of the Fritillaria genus, such as Fritillaria monantha and Fritillaria puqiensis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the azahexacyclic core: This step involves the construction of the hexacyclic ring system through a series of cyclization reactions.
Introduction of functional groups: Methyl groups and hydroxyl groups are introduced at specific positions on the ring system using reagents such as methyl iodide and sodium borohydride.
Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complexity and the specificity of its applications. large-scale synthesis would require optimization of the reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove oxygen-containing functional groups, typically using reducing agents like lithium aluminum hydride.
Substitution: Functional groups on the ring system can be substituted with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can lead to the formation of alkanes or alcohols .
Scientific Research Applications
6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex ring systems and stereoisomerism.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Interacting with specific receptors on cell surfaces to modulate cellular signaling pathways.
Enzyme inhibition: Inhibiting the activity of enzymes involved in critical biological processes.
Gene expression modulation: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Korseveramine: Another complex alkaloid with a similar hexacyclic structure and biological activities.
Cevane alkaloids: A group of alkaloids with similar structural features and biological properties.
Uniqueness
6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol is unique due to its specific stereochemistry and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKLSMSEHKDIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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